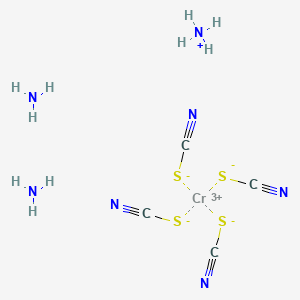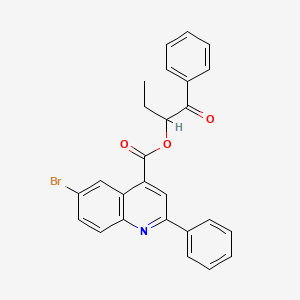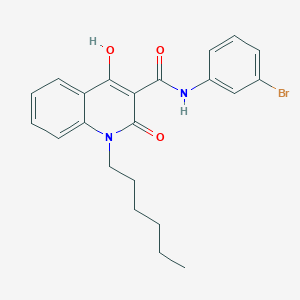
Ammonium tetrarhodanatodiamminechromate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium tetrarhodanatodiamminechromate(III) can be synthesized by reacting chromium(III) chloride with ammonium thiocyanate and ammonia. The reaction typically occurs in an aqueous solution and involves the following steps:
- Dissolve chromium(III) chloride in water.
- Add ammonium thiocyanate to the solution.
- Introduce ammonia to the mixture.
- Allow the reaction to proceed, resulting in the formation of ammonium tetrarhodanatodiamminechromate(III) as a precipitate .
Industrial Production Methods: In industrial settings, the production of ammonium tetrarhodanatodiamminechromate(III) follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ammonium tetrarhodanatodiamminechromate(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium species.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of chromium.
Substitution: The thiocyanate ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other thiocyanate compounds or similar ligands
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction can produce chromium(II) species .
Scientific Research Applications
Ammonium tetrarhodanatodiamminechromate(III) has several scientific research applications:
Mechanism of Action
The mechanism of action of ammonium tetrarhodanatodiamminechromate(III) involves its ability to form stable complexes with various organic and inorganic molecules. The compound’s molecular targets include primary and secondary amines, amino acids, and histones. The pathways involved in its action are primarily related to its coordination chemistry, where it forms stable bonds with target molecules, leading to their precipitation or isolation .
Comparison with Similar Compounds
Ammonium tetrathiocyanatodiamminechromate(III): Similar in structure but with different ligand arrangements.
Ammonium tetrathiocyanodiammonochromate: Another related compound with distinct chemical properties.
Uniqueness: Ammonium tetrarhodanatodiamminechromate(III) is unique due to its specific ligand configuration and its ability to form stable complexes with a wide range of molecules. This makes it particularly useful in various chemical and biological applications .
Properties
Molecular Formula |
C4H10CrN7S4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
azanium;azane;chromium(3+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Cr.3H3N/c4*2-1-3;;;;/h4*3H;;3*1H3/q;;;;+3;;;/p-3 |
InChI Key |
ZGLIQORZYPZFPW-UHFFFAOYSA-K |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)



![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040517.png)
![methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B12040524.png)
![7-Ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12040528.png)

![2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12040532.png)
![Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B12040535.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040547.png)
